molecular formula C21H27N3O5S B12476872 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B12476872
M. Wt: 433.5 g/mol
InChI Key: QRWYQXWCVBCDRS-UHFFFAOYSA-N
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Description

2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The synthetic route typically starts with the preparation of the ethoxyphenyl and methylsulfonyl intermediates, followed by their coupling with glycine and subsequent reaction with isopropylbenzamide. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and methylsulfonyl groups play a crucial role in binding to these targets, while the benzamide moiety enhances the compound’s stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H27N3O5S/c1-5-29-19-13-9-8-12-18(19)24(30(4,27)28)14-20(25)23-17-11-7-6-10-16(17)21(26)22-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,26)(H,23,25)

InChI Key

QRWYQXWCVBCDRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C

Origin of Product

United States

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